molecular formula C22H23N5O3S B2649648 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 940999-90-6

2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2649648
CAS No.: 940999-90-6
M. Wt: 437.52
InChI Key: MYRJWCYMKKGVDE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 2. Key structural elements include:

  • Aryl sulfonamide moiety: A phenyl ring at position 2 of the oxazole, modified with a seven-membered azepane ring via a sulfonyl group. This substituent may enhance solubility and influence steric interactions in biological systems.
  • Electron-deficient oxazole core: The 1,3-oxazole ring, with nitrogen and oxygen atoms, offers distinct electronic properties compared to other heterocycles like pyrimidine or thiazole.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c23-14-20-22(25-16-17-6-5-11-24-15-17)30-21(26-20)18-7-9-19(10-8-18)31(28,29)27-12-3-1-2-4-13-27/h5-11,15,25H,1-4,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRJWCYMKKGVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine.

    Introduction of the Sulfonyl Group: The sulfonyl group is typically introduced via sulfonation, using reagents like sulfur trioxide or chlorosulfonic acid.

    Synthesis of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving a nitrile and an amine.

    Coupling Reactions: The various fragments are then coupled together using cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the final compound.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions for these reactions would vary, but typically involve standard laboratory conditions and reagents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a related compound showed IC50 values of 30.3 µM against pancreatic cancer cells, indicating promising activity that warrants further investigation into its mechanism of action and efficacy in vivo .

Mechanism of Action
The compound acts as an inhibitor of specific protein interactions crucial for cancer cell survival. It has been shown to inhibit PRMT5 (protein arginine methyltransferase 5), a target implicated in cancer cell proliferation. The binding studies revealed that the compound forms critical interactions within the active site of PRMT5, suggesting a competitive inhibition mechanism .

Synthesis and Structural Modifications

Synthetic Strategies
The synthesis of this compound involves multistep processes that can include various coupling reactions and modifications to enhance its solubility and potency. For instance, modifications to the azepane group significantly improved the compound's solubility and biological activity .

Compound Modification Solubility (µM) PRMT5 IC50 (µM)
Original Compound1.212
Modified Azepane9810
Smaller Rings8914

Biological Studies

In Vitro Studies
In vitro assays have demonstrated that compounds similar to 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile exhibit potent anti-inflammatory properties, with some derivatives showing superior activity compared to standard treatments like celecoxib . These findings suggest that structural modifications can lead to enhanced therapeutic profiles.

Case Studies
A notable case study involved the evaluation of a series of derivatives against COX enzymes, where certain compounds displayed selective inhibition with IC50 values significantly lower than those of reference drugs . This highlights the potential for developing targeted therapies based on this chemical scaffold.

Mechanism of Action

The mechanism of action of 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related molecules from the evidence:

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Synthesis Method References
2-[4-(Azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile (Target) C₂₃H₂₄N₆O₃S 488.59 g/mol 1,3-Oxazole Azepane-1-sulfonylphenyl, pyridin-3-ylmethylamino, carbonitrile Likely multi-component reaction Inference
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile C₁₆H₁₄N₆OS 354.39 g/mol Pyrimidine 3-Hydroxyphenylamino, 4-methyl-2-(methylamino)thiazole, carbonitrile Three-component reaction
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile C₂₀H₂₂N₈O₃S₂ 510.62 g/mol Pyrimidine Morpholinosulfonylphenyl, 4-methylthiazole, carbonitrile Condensation of acrylonitrile derivatives
2-[[3-(4-Acetyl-1,4-diazepan-1-yl)phenyl]amino]-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile C₂₃H₂₆N₈OS 462.58 g/mol Pyrimidine 1,4-Diazepan-1-ylphenyl, 4-methylthiazole, carbonitrile Multi-step substitution reactions
2-[(3-Hydroxyphenyl)amino]-4-[4-methyl-2-(methylamino)thiazol-5-yl]pyrimidine-5-carbonitrile C₁₆H₁₄N₆OS 354.39 g/mol Pyrimidine 3-Hydroxyphenylamino, 4-methylthiazole, carbonitrile Not specified

Key Structural and Functional Differences

Pyrimidine derivatives (e.g., ) are larger and may engage in more extensive π-π interactions.

Sulfonamide Substituents: The azepane-1-sulfonyl group (7-membered ring) in the target contrasts with the morpholinosulfonyl group (6-membered oxygen-containing ring) in compound . Azepane’s larger size may increase lipophilicity and affect membrane permeability.

Amino Substituents: The pyridin-3-ylmethylamino group in the target differs from the 3-hydroxyphenylamino or 1,4-diazepan-1-ylphenyl groups in analogs . Pyridine’s aromaticity could enhance binding to metalloenzymes or receptors requiring planar interactions.

Implications for Pharmacological Activity

  • Oxazole vs. Pyrimidine/Thiazole : The oxazole core’s electron deficiency may reduce nucleophilic attack susceptibility compared to pyrimidine analogs, improving metabolic stability .
  • Azepane vs. Morpholine : Azepane’s conformational flexibility could enhance binding to less rigid biological targets, while morpholine’s polarity may improve aqueous solubility .
  • Carbonitrile Positioning : The carbonitrile group at position 4 in the target is conserved across analogs, suggesting a role in hydrogen-bonding or dipole interactions with biological targets .

Biological Activity

The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This compound features an oxazole ring, a carbonitrile functional group, and substituents such as an azepane sulfonyl group and a pyridine moiety. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Antimicrobial Properties

Compounds containing the 1,3-oxazole scaffold have been noted for their diverse biological activities, including antimicrobial effects. For instance, derivatives of oxazole have been shown to exhibit significant antibacterial activity against various pathogens. The structural features of this compound may enhance its interaction with bacterial targets, potentially inhibiting growth or biofilm formation.

In a related study, compounds with similar structures demonstrated effectiveness against Enterococcus faecium biofilms, suggesting that modifications to the oxazole nucleus can yield potent antimicrobial agents .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Research indicates that sulfonamide derivatives can inhibit nicotinamide adenine dinucleotide (NAD+) biosynthesis via inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy. The design of this compound aligns with strategies aimed at developing NAMPT inhibitors .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic viability. Theoretical studies employing models like ADMETlab have suggested favorable absorption and distribution characteristics for similar sulfonamide compounds . Furthermore, acute toxicity studies on related oxazole derivatives have shown low toxicity profiles, indicating a promising safety margin for further development .

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps may include:

  • Condensation : Reaction of appropriate sulfonamides with 1,3-oxazolines.
  • Nitration : Introduction of the carbonitrile group through nitration reactions.
  • Purification : Optimization of reaction conditions to enhance yield and purity.

These synthetic routes are essential for producing the compound in sufficient quantities for biological evaluation.

Study on Antimicrobial Activity

A recent study evaluated various oxazole derivatives for their antimicrobial properties. Among them, compounds similar to this compound showed promising results against Gram-positive bacteria. The study utilized both in vitro assays and molecular docking simulations to predict binding affinities to bacterial targets.

Study on Anticancer Effects

Another research effort focused on the anticancer potential of sulfonamide derivatives targeting NAMPT. The findings suggested that specific modifications to the oxazole framework could significantly enhance inhibitory activity against cancer cell lines. This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.

Q & A

Q. Advanced: How can computational methods improve the synthesis design of this compound?

Methodological Answer: Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and intermediates. For example:

  • Transition state analysis : Identifies energy barriers for cyclization or sulfonation steps.
  • Solvent effects modeling : Optimizes solvent selection for reactions involving polar intermediates.
  • Machine learning : Trains models on existing heterocyclic synthesis data to predict optimal conditions.

Integrate computational results with high-throughput experimentation to validate pathways and reduce trial-and-error approaches .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Resolves aromatic protons (oxazole, pyridine) and sulfonyl/azepane groups.
    • 2D NMR (COSY, HSQC) : Assigns connectivity in crowded regions (e.g., overlapping pyridine and oxazole signals).
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹).

Q. Advanced: How can advanced computational models resolve structural ambiguities in characterization?

Methodological Answer:

  • DFT-based NMR prediction : Compares experimental chemical shifts with computed values to validate tautomeric forms or stereochemistry.
  • Molecular dynamics simulations : Models solvent effects on NMR spectra or crystallinity.
  • X-ray crystallography-guided refinement : Uses computational crystallography tools (e.g., SHELX) to resolve disorder in the sulfonyl or pyridyl groups .

Basic: How to design experiments for optimizing reaction yields of this compound?

Methodological Answer:
Use statistical design of experiments (DoE) to systematically vary parameters:

FactorLevels TestedResponse Measured
Temperature60°C, 80°C, 100°CYield (%)
Catalyst loading1 mol%, 2 mol%, 3 mol%Purity (HPLC area%)
Reaction time6h, 12h, 18hByproduct formation (%)

Analyze results using ANOVA to identify significant factors and interactions .

Q. Advanced: What strategies address contradictory data in reaction optimization?

Methodological Answer:

  • Sensitivity analysis : Quantifies how noise in experimental data affects model predictions.
  • Bayesian optimization : Iteratively updates parameter space based on prior results to resolve inconsistencies.
  • Cross-validation : Splits datasets to test robustness of optimization models (e.g., PLS regression) .

Basic: How do functional groups influence the compound’s reactivity?

Methodological Answer:

  • Oxazole core : Electrophilic at C-2 and C-4; susceptible to nucleophilic attack.
  • Sulfonyl group : Electron-withdrawing, stabilizes negative charge in intermediates.
  • Pyridylmethylamino group : Participates in hydrogen bonding or π-π stacking, affecting solubility.

Q. Advanced: How to predict and validate reactive intermediates during synthesis?

Methodological Answer:

  • Transient intermediate trapping : Use low-temperature NMR or cryogenic MS to capture short-lived species.
  • Computational reaction monitoring : Combines real-time IR/UV-Vis with DFT to track intermediate formation.
  • Isotopic labeling : ¹⁵N or ¹³C labels trace atom migration in cyclization steps .

Basic: What in vitro assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or sulfotransferases due to sulfonyl and pyridine motifs.
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY conjugates) to assess permeability.
  • Cytotoxicity screening : MTT or ATP-based assays in relevant cell lines.

Q. Advanced: How to reconcile discrepancies in bioactivity data across studies?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay conditions.
  • Structure-activity relationship (SAR) clustering : Groups compounds by functional group contributions to activity outliers.
  • Mechanistic profiling : Combine transcriptomics/proteomics to identify off-target effects masking bioactivity .

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